molecular formula C21H23N3O5S2 B2381757 4-(diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide CAS No. 1321726-52-6

4-(diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide

Cat. No.: B2381757
CAS No.: 1321726-52-6
M. Wt: 461.55
InChI Key: HMCJHDNHNGWNBN-QURGRASLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C21H23N3O5S2 and its molecular weight is 461.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electrophysiological Activity

  • The synthesis and cardiac electrophysiological activities of N-substituted imidazolylbenzamides or benzene-sulfonamides, related to (E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide, have been explored. This research demonstrated the potential of these compounds as selective class III agents for cardiac electrophysiological modulation, offering insights into their use in addressing cardiac arrhythmias (Morgan et al., 1990).

Carbonic Anhydrase Inhibition

  • Studies on derivatives of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulfonamides, structurally similar to the mentioned compound, have shown significant inhibitory potency and selectivity towards human carbonic anhydrase isoforms. This suggests potential applications in the treatment of diseases where modulation of carbonic anhydrase activity is beneficial (Distinto et al., 2019).

Antimicrobial and Antifungal Applications

  • Research on sulfonyl-substituted nitrogen-containing heterocyclic systems, closely related to (E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide, has revealed their sensitivity to both Gram-positive and Gram-negative bacteria. Additionally, these compounds exhibit antifungal activity against Candida albicans, highlighting their potential as antimicrobial and antifungal agents (Sych et al., 2019).

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-4-24(5-2)31(26,27)15-8-6-14(7-9-15)20(25)22-21-23(3)16-12-17-18(13-19(16)30-21)29-11-10-28-17/h6-9,12-13H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCJHDNHNGWNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC4=C(C=C3S2)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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